N-Benzyl-3-bromoaniline: A Technical Guide for Researchers
N-Benzyl-3-bromoaniline: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Chemical Properties, Synthesis, and Applications in Drug Development
This document provides a comprehensive technical overview of N-Benzyl-3-bromoaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide details the compound's chemical and physical properties, experimental protocols for its synthesis, and its emerging role as a versatile building block in the creation of bioactive molecules.
Core Chemical and Physical Properties
N-Benzyl-3-bromoaniline is an aromatic amine derivative featuring a benzyl group and a bromine atom attached to the aniline moiety. These structural features make it a valuable intermediate in organic synthesis. Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | N-benzyl-3-bromoaniline | [1] |
| CAS Number | 213814-61-0 | [1][2] |
| Molecular Formula | C₁₃H₁₂BrN | [1][2][3] |
| Molecular Weight | 262.14 g/mol | [1][2] |
| Monoisotopic Mass | 261.01531 Da | [1][3] |
| Physical Form | Liquid or Solid | [4] |
| Purity | Typically ≥97% - 98% | [2][4] |
| Synonyms | 3-bromo-N-(benzyl)aniline, N-(3-bromophenyl)benzylamine | [1] |
| Storage Conditions | Store sealed in a dry, dark place at room temperature or 2-8°C. | [2][4] |
Computed and Spectroscopic Data
While detailed experimental spectroscopic data is not widely published, computational properties and data from analogous compounds provide valuable insights.
2.1. Computed Properties
Computational models are essential for predicting the behavior of molecules in various systems.
| Property | Value | Citation(s) |
| XLogP3 | 3.8 | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
2.2. Spectroscopic Analysis (Expected)
Based on its structure and data for similar compounds like N-benzylaniline and 3-bromoaniline, the following spectral characteristics are expected:
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the aniline and benzyl rings, typically in the range of 6.5-7.5 ppm. A singlet corresponding to the two benzylic protons (CH₂) would appear around 4.3 ppm, and a broad singlet for the amine proton (NH) would also be present.
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¹³C NMR: The spectrum would display distinct signals for the 11 unique carbon atoms in the aromatic regions and a signal for the benzylic carbon (CH₂) around 48 ppm.
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IR Spectroscopy: The infrared spectrum would feature a characteristic N-H stretching vibration around 3400 cm⁻¹. C-H stretches for the aromatic rings would be observed just above 3000 cm⁻¹, and the C-N stretching vibration would appear in the 1350-1250 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Synthesis and Experimental Protocols
N-Benzyl-3-bromoaniline can be synthesized via the N-alkylation of 3-bromoaniline with a benzyl halide or through reductive amination. A common laboratory-scale procedure involves the catalytic N-alkylation of an amine with an alcohol.
3.1. Experimental Protocol: N-Alkylation of 3-Bromoaniline
This protocol is a representative method based on established procedures for the N-alkylation of amines using alcohols catalyzed by an iridium(I) complex.[5]
Reagents and Equipment:
-
3-Bromoaniline
-
Benzyl alcohol
-
Toluene (solvent)
-
Potassium tert-butoxide (KOt-Bu) (base)
-
Iridium(I) catalyst (e.g., [Ir(cod)Cl]₂)
-
Thick-walled glass reaction tube with a high-vacuum stopcock
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Magnetic stirrer and hotplate with oil bath
-
Standard glassware for workup and purification
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, diethyl ether)
Procedure:
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Reaction Setup: Under an argon atmosphere, charge the reaction tube with 3-bromoaniline (1.0 mmol), benzyl alcohol (1.0 mmol), potassium tert-butoxide (0.5 mmol), and the iridium catalyst (1 mol%).
-
Solvent Addition: Add toluene (0.1 M concentration) to the tube.
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Reaction Execution: Stir the resulting mixture at room temperature until the catalyst is fully dissolved. Place the sealed tube into a preheated oil bath at 110°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove all volatile components under vacuum. Add water (5 mL) to the residue and extract the product with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum. Purify the resulting crude residue by silica gel column chromatography using a hexane/diethyl ether gradient to yield pure N-Benzyl-3-bromoaniline.
3.2. Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purification of N-Benzyl-3-bromoaniline.
Applications in Research and Drug Development
N-Benzyl-3-bromoaniline is more than a simple chemical; it is a strategic building block for creating complex molecules with potential therapeutic value.
4.1. Role as a Chemical Intermediate
The compound serves as a precursor in the synthesis of various agrochemicals, including pesticides.[6] Its structure allows for further functionalization at multiple sites: the secondary amine, the bromine-substituted ring, and the benzyl ring, enabling the generation of diverse chemical libraries.
4.2. Utility in Drug Discovery
The N-benzyl aniline scaffold is of significant interest in medicinal chemistry.
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Antibacterial Agents: Derivatives of N-benzyl aniline have shown promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[7]
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Anticancer Agents: The related N-benzyl-5-bromoindolin-2-one scaffold has been investigated for its potent anti-proliferative effects against human lung and breast cancer cell lines.[8]
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Protein Degraders: It is commercially available as a "Protein Degrader Building Block," suggesting its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or molecular glues, which are at the forefront of modern drug discovery.[2]
The diagram below illustrates the logical progression from this foundational molecule to high-value therapeutic candidates.
Safety and Handling
N-Benzyl-3-bromoaniline is associated with specific hazards and requires careful handling in a laboratory setting. The Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Class | Pictogram | Code | Statement | Citation(s) |
| Acute Toxicity, Oral | GHS07 | H302 | Harmful if swallowed | [1][4] |
| Skin Corrosion/Irritation | GHS07 | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | GHS07 | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | H335 | May cause respiratory irritation | [1] |
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
References
- 1. N-Benzyl-3-bromoaniline | C13H12BrN | CID 9965096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - N-benzyl-3-bromoaniline (C13H12BrN) [pubchemlite.lcsb.uni.lu]
- 4. N-Benzyl-3-bromoaniline | 213814-61-0 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. N-benzyl-3-bromoaniline | 213814-61-0 | NIA81461 [biosynth.com]
- 7. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
